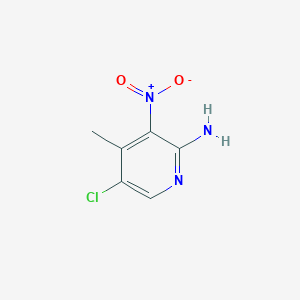

5-Chloro-4-methyl-3-nitropyridin-2-amine

Übersicht

Beschreibung

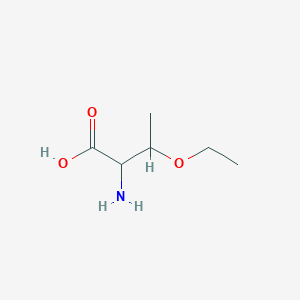

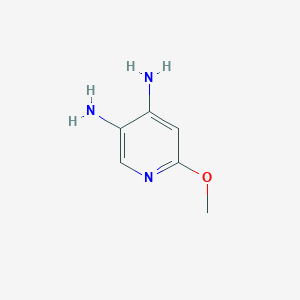

5-Chloro-4-methyl-3-nitropyridin-2-amine is a compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with both nitro and amino groups at distinct positions. The specific structure of 5-chloro-4-methyl-3-nitropyridin-2-amine suggests that it has a chlorine atom at the fifth position, a methyl group at the fourth position, and a nitro group at the third position of the pyridine ring, with an amino group at the second position.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be achieved through various methods. For instance, the N-nitration of secondary amines with 4-chloro-5-substituted-pyridazin-3-one derivatives has been shown to yield corresponding nitropyridazin-3-ones under mild conditions with good yields . Although the exact synthesis of 5-chloro-4-methyl-3-nitropyridin-2-amine is not detailed in the provided papers, similar synthetic approaches could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using both experimental and theoretical approaches. For example, the crystal structures of related compounds such as 2-amino-4-methyl-3-nitropyridine have been determined, revealing that they crystallize in various space groups and are stabilized by hydrogen bonding, forming layered arrangements with dimeric motifs . These findings provide insights into the potential molecular structure of 5-chloro-4-methyl-3-nitropyridin-2-amine, which may exhibit similar crystalline and hydrogen bonding characteristics.

Chemical Reactions Analysis

Nitropyridines can undergo a variety of chemical reactions, including nitrosation, which involves the conversion of amines into nitrosamines. The kinetics of such reactions have been studied, showing that they are first-order in both the amine and nitrous acid, and that the rate of nitrosation can be influenced by the acidity and ionic strength of the solution . This information is relevant to understanding the chemical behavior of 5-chloro-4-methyl-3-nitropyridin-2-amine under nitrosating conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be characterized using spectroscopic and computational methods. Investigations into compounds such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have provided data on IR, NMR, and electronic spectroscopy, as well as UV–vis absorption and fluorescence spectroscopy . These studies help to elucidate the optical properties and solvent effects on emission spectra, which are also pertinent to understanding the properties of 5-chloro-4-methyl-3-nitropyridin-2-amine. Additionally, theoretical calculations such as DFT can predict NMR chemical shifts, molecular electrostatic potentials, and reactivity descriptors, which are useful for assessing the stability and reactivity of such compounds .

Wissenschaftliche Forschungsanwendungen

Certainly! Let’s delve into the scientific research applications of 5-Chloro-4-methyl-3-nitropyridin-2-amine . This compound, with the chemical formula C6H6ClN3O2 , has a molecular weight of 187.59 g/mol . Here are six unique applications:

-

Medicinal Chemistry

-

Biological Material for Life Science Research

-

Kinase Inhibitor Research

-

Organic Synthesis and Pharmaceutical Intermediates

-

Material Science and Coordination Chemistry

-

Environmental Chemistry and Analytical Methods

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWKTQALVZANCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614287 | |

| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methyl-3-nitropyridin-2-amine | |

CAS RN |

148612-17-3 | |

| Record name | 5-Chloro-4-methyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148612-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

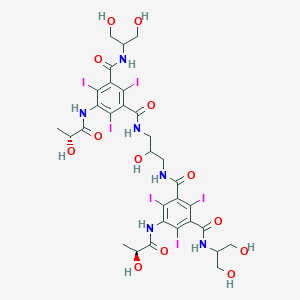

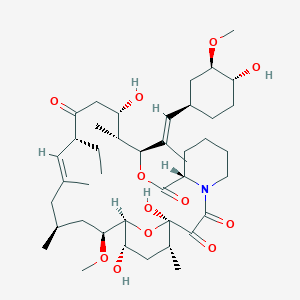

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)